molecular formula C8H5F3O2 B167428 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone CAS No. 1823-63-8

2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone

Cat. No. B167428
CAS RN: 1823-63-8
M. Wt: 190.12 g/mol
InChI Key: IFNQIRKICGIWKF-UHFFFAOYSA-N
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Patent
US05045229

Procedure details

0.1 mol of phenol and 0.1 mol of trifluoroacetyl chloride are reacted analogously to Example 4 to give 4-trifluoroacetylphenol. The latter is esterified using carboxylic acids and DCC. With p-pentylbenzoic acid, 4-trifluoroacetylphenyl pentylbenzoate, mp. 27° C., Δε=26.7, is obtained.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:8][C:9]([F:14])([F:13])[C:10](Cl)=[O:11]>>[F:8][C:9]([F:14])([F:13])[C:10]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)=[O:11]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0.1 mol
Type
reactant
Smiles
FC(C(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.